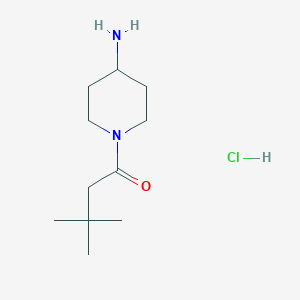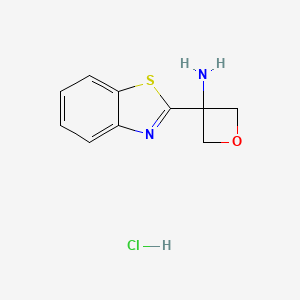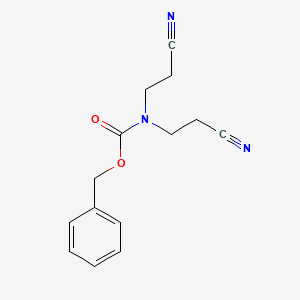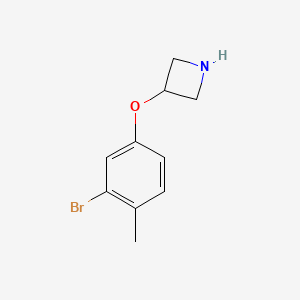
1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one hydrochloride
説明
The compound “1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one hydrochloride” is a derivative of 4-Aminopiperidin . It has been shown to have antagonistic properties and high affinity for the receptor . It may be useful in treating cancer, although further testing is required .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Chemical Synthesis and Characterization
- Synthesis Techniques : This compound has been synthesized for various purposes. For example, the synthesis of 1-benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride (E2020-14C), an acetylcholinesterase inhibitor, was achieved starting from a labeled material for studying pharmacokinetic profiles (Iimura, Mishima, & Sugimoto, 1989).
- Chemical Structure and Properties : Detailed studies on the chemical structure and properties of related compounds have been conducted, including investigation of stereochemical configurations and molecular interactions (Hong et al., 2015).
Pharmaceutical Research
- Inhibitor Development : The compound has shown potential in the development of inhibitors for various applications. For instance, aryl amide derivatives of related structures are evaluated as ASK1 inhibitors in the treatment of inflammation and pain (Norman, 2012).
- Enantioselective Synthesis : Enantioenriched derivatives of 3-aminopiperidine, which are key structural units in many pharmaceutical drugs, have been efficiently synthesized using rhodium-catalyzed asymmetric hydrogenation (Royal et al., 2016).
Biomedical Applications
- Alzheimer's Disease Research : Synthesized derivatives have been studied for their potential in treating Alzheimer's disease. E2020, a derivative, has been investigated for its inhibitory action on acetylcholinesterase in the brain, showing potential for treating senile dementia (Nochi, Asakawa, & Sato, 1995).
- Molecular Diagnosis : Novel fluorescent probes for β-amyloids have been synthesized for molecular diagnosis of Alzheimer’s disease. These studies highlight the compound's utility in the development of diagnostic tools (Fa et al., 2015).
Analytical Chemistry
- Analytical Method Development : High-performance liquid chromatographic methods have been developed for the chiral separation of derivatives in plasma, which are crucial for pharmaceutical and biomedical research (Oda et al., 1992).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-11(2,3)8-10(14)13-6-4-9(12)5-7-13;/h9H,4-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMQKZSSFNCRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)

![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)

![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)




